2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Overview
Description
This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the quinazolinone core. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone: This compound has a similar quinazolinone core but with a methoxyphenyl group, which may alter its chemical and biological properties.
2-[(2-chlorobenzyl)thio]-3-(4-nitrophenyl)-4(3H)-quinazolinone:
2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-4(3H)-quinazolinone: The fluorophenyl group can enhance the compound’s stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-15-17-13-8-4-2-6-11(13)14(19)18-15/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGKLHLGVRBVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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